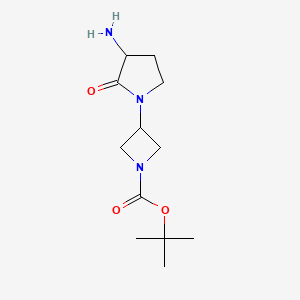![molecular formula C11H17F3N2O B2492236 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856032-00-2](/img/structure/B2492236.png)
1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a trifluoropropoxy group attached to the pyrazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
The synthesis of 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isobutyl hydrazine and 3,3,3-trifluoropropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or acetonitrile, and a base such as potassium carbonate.
Synthetic Route: The isobutyl hydrazine reacts with 3,3,3-trifluoropropyl bromide to form the desired pyrazole derivative through nucleophilic substitution.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction in larger reactors with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure selective and efficient reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-Isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-Isobutyl-3-[(3,3,3-trifluoromethyl)phenyl]urea: This compound also contains a trifluoromethyl group but differs in its core structure, leading to different chemical and biological properties.
1-Isobutyl-3-[(3,3,3-trifluoropropyl)pyrazole]: Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific trifluoropropoxy substitution, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c1-9(2)7-16-5-3-10(15-16)8-17-6-4-11(12,13)14/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFELRGNZTUKUIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
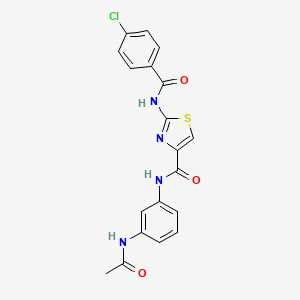
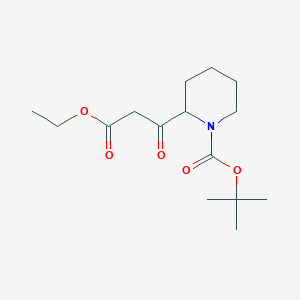

![4-{6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidin-4-yl}morpholine](/img/structure/B2492156.png)
![4-Amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide](/img/structure/B2492157.png)
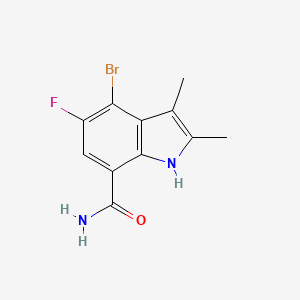

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![N-(3,5-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2492166.png)
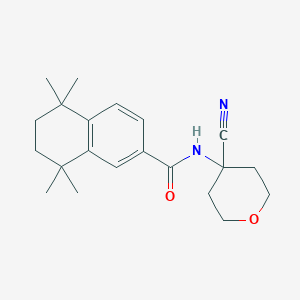
![2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride](/img/structure/B2492171.png)
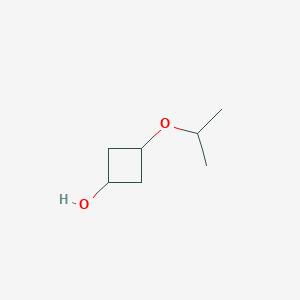
![7-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2492174.png)
